molecular formula C7H8NNaO3 B1602484 4-Aminobenzoic acid sodium salt hydrate CAS No. 206557-08-6

4-Aminobenzoic acid sodium salt hydrate

Cat. No. B1602484
M. Wt: 177.13 g/mol
InChI Key: HWVSNYIAZJHZFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzoic acid, commonly known as PABA, is an intermediate in the synthesis of tetrahydrofolic acid in many non-mammalian organisms, including bacteria and fungi . It is used as a pharmaceutical intermediate and has critical roles in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions .


Synthesis Analysis

4-Aminobenzoic acid sodium salt has been used as a biotin amide substrate to measure biotinyl-6-aminoquinoline (BAQ) hydrolysis by competitive inhibition . The two peaks detected at 3460 and 3363 cm −1 are ascribed to the O–H and N–H stretching vibrations, respectively .


Molecular Structure Analysis

The molecular structure of 4-aminobenzoic acid salts with alkali metals has been studied .


Chemical Reactions Analysis

4-Aminobenzoic acid is an intermediate in the synthesis of tetrahydrofolic acid in many non-mammalian organisms, including bacteria and fungi . In mammals, PABA is metabolized by a variety of enzymes, including N-acetyltransferases .


Physical And Chemical Properties Analysis

The molecular weight of 4-Aminobenzoic acid sodium salt hydrate is 177.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It is soluble in water .

Scientific Research Applications

Micro-Hydration Research

  • Scientific Field : Molecular Modeling
  • Application Summary : The micro-hydration of 4-Aminobenzoic acid is essential to understand its interaction with surrounding water molecules. This understanding is also crucial to study its remediation from wastewater .
  • Methods of Application : The exploration started with classical molecular dynamics simulations followed by complete optimization at the PW6B95D3/def2-TZVP level of theory .
  • Results : The hydration free energy and the hydration enthalpy of the aminobenzoic acid at room temperature are evaluated to be −7.0 kcal/mol and −18.1 kcal/mol, respectively .

Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 4-Aminobenzoic acid sodium salt is used as a pharmaceutical intermediate .
  • Methods of Application : The specific methods of application in this context would depend on the particular pharmaceutical synthesis process being used .
  • Results : The outcomes would also depend on the specific pharmaceutical product being synthesized .

Synthesis of Tetrahydrofolic Acid

  • Scientific Field : Biochemistry
  • Application Summary : 4-Aminobenzoic acid, commonly known as PABA, is an intermediate in the synthesis of tetrahydrofolic acid in many non-mammalian organisms, including bacteria and fungi .
  • Methods of Application : The specific methods of application would depend on the particular biochemical synthesis process being used .
  • Results : Folates, like tetrahydrofolic acid, have critical roles in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions .

Inhibitor of Myeloperoxidase

  • Scientific Field : Biochemistry
  • Application Summary : 4-Aminobenzoic acid hydrazide (4-ABAH) is an irreversible inhibitor of myeloperoxidase (MPO), an enzyme involved in the immune response .
  • Methods of Application : The specific methods of application would depend on the particular biochemical process being studied .
  • Results : It reduces the production of hypochlorous acid (HOCl) induced by opsonized zymosan or phorbol 12-myristate 13-acetate (PMA) in isolated human neutrophils .

Remediation from Wastewater

  • Scientific Field : Environmental Chemistry
  • Application Summary : Understanding the micro-hydration of 4-Aminobenzoic acid is essential to study its remediation from wastewater .
  • Methods of Application : The potential energy surfaces (PESs) of the para-aminobenzoic acid-water clusters were explored to study the microsolvation of the aminobenzoic acid in water .
  • Results : The hydration free energy and the hydration enthalpy of the aminobenzoic acid at room temperature are evaluated to be −7.0 kcal/mol and −18.1 kcal/mol, respectively .

Component in Commercial Drugs

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Derivatives of 4-Aminobenzoic acid are found as a structural component in 1.5% of a database of 12111 commercial drugs .
  • Methods of Application : The specific methods of application would depend on the particular pharmaceutical synthesis process being used .
  • Results : The outcomes would also depend on the specific pharmaceutical product being synthesized .

Biotin Amide Substrate

  • Scientific Field : Biochemistry
  • Application Summary : Biotin 4-amidobenzoic acid sodium salt has been used as a biotin amide substrate to measure biotinyl-6-aminoquinoline (BAQ) hydrolysis by competitive inhibition .
  • Methods of Application : The specific methods of application would depend on the particular biochemical process being studied .
  • Results : The outcomes would also depend on the specific biochemical product being synthesized .

Safety And Hazards

4-Aminobenzoic acid sodium salt hydrate may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It is also advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

4-Aminobenzoic acid sodium salt hydrate is used as a pharmaceutical intermediate . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals . Therefore, it is great for the development of a wide range of novel molecules with potential medical applications .

properties

IUPAC Name

sodium;4-aminobenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVSNYIAZJHZFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583607
Record name Sodium 4-aminobenzoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Aminobenzoic acid sodium salt hydrate

CAS RN

206557-08-6
Record name Sodium 4-aminobenzoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzoic acid sodium salt hydrate
Reactant of Route 2
4-Aminobenzoic acid sodium salt hydrate
Reactant of Route 3
4-Aminobenzoic acid sodium salt hydrate
Reactant of Route 4
4-Aminobenzoic acid sodium salt hydrate
Reactant of Route 5
4-Aminobenzoic acid sodium salt hydrate
Reactant of Route 6
4-Aminobenzoic acid sodium salt hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.